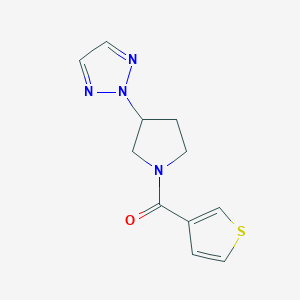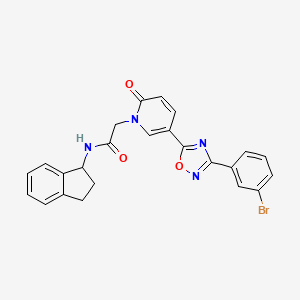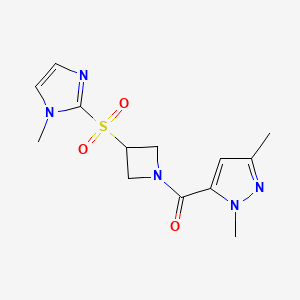
3-(3-Methylbut-2-enoxy)pyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methylbut-2-enoxy)pyridine-4-carbonitrile is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. This compound is also known as MBO-PyCN and has the molecular formula C11H14N2O.
Wirkmechanismus
The mechanism of action of 3-(3-Methylbut-2-enoxy)pyridine-4-carbonitrile is not fully understood. However, it has been suggested that the compound may act by modulating various signaling pathways in the body. It has also been shown to inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-Methylbut-2-enoxy)pyridine-4-carbonitrile have been investigated in various studies. It has been shown to have antioxidant properties and can scavenge free radicals in the body. It has also been shown to have anti-inflammatory effects and can inhibit the production of inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects and can protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3-Methylbut-2-enoxy)pyridine-4-carbonitrile in lab experiments include its high purity and stability. It is also readily available and can be synthesized in large quantities. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may hinder its application in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(3-Methylbut-2-enoxy)pyridine-4-carbonitrile. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to study its mechanism of action in more detail to better understand its effects on the body. Additionally, further studies can be conducted to investigate its potential applications in other fields such as agriculture and materials science.
In conclusion, 3-(3-Methylbut-2-enoxy)pyridine-4-carbonitrile is a chemical compound that has significant potential in scientific research. Its synthesis method has been optimized to produce high yields and purity, and it has been investigated for its potential applications in various fields. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Synthesemethoden
The synthesis of 3-(3-Methylbut-2-enoxy)pyridine-4-carbonitrile involves the reaction of 3-methyl-2-buten-1-ol with 4-cyanopyridine in the presence of a base such as potassium carbonate. The reaction results in the formation of MBO-PyCN as a yellow solid. The synthesis method has been optimized to produce high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-(3-Methylbut-2-enoxy)pyridine-4-carbonitrile has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its anti-inflammatory and neuroprotective properties.
Eigenschaften
IUPAC Name |
3-(3-methylbut-2-enoxy)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9(2)4-6-14-11-8-13-5-3-10(11)7-12/h3-5,8H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCAWRBBAZBYHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C(C=CN=C1)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone](/img/structure/B2737452.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B2737453.png)
![5-Azepan-1-yl-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2737455.png)
![3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2737457.png)


![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2737463.png)
methanone](/img/structure/B2737464.png)
![N-(1-cyanocyclopentyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2737465.png)
![7-Oxaspiro[3.5]nonan-2-ol](/img/structure/B2737467.png)


